molecular formula C17H19NO3S B2945290 Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate CAS No. 380569-21-1

Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2945290
CAS No.: 380569-21-1
M. Wt: 317.4
InChI Key: NYKNFHWBSXYNKJ-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate (CAS 380569-21-1) is a high-purity chemical compound with a molecular formula of C17H19NO3S and a molecular weight of 317.40 g/mol . This specialty chemical belongs to a class of thiophene carboxylate derivatives, which are recognized in scientific literature as valuable intermediates in organic synthesis and medicinal chemistry research . Compounds based on the thiophene scaffold, particularly those with carboxamide substituents, are frequently employed as key building blocks for the development of novel heterocyclic compounds . Researchers utilize these structures in the synthesis of biologically active molecules, including thienopyrimidine derivatives, which are of significant interest for various pharmacological investigations . As a research chemical, this product serves as a versatile precursor for further chemical modifications and exploration of structure-activity relationships. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-5-21-17(20)15-12(4)9-14(22-15)18-16(19)13-7-6-10(2)11(3)8-13/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKNFHWBSXYNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and its pharmacological potential based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S and a molecular weight of approximately 342.4 g/mol. The compound features a thiophene ring, an amide group derived from 3,4-dimethylbenzoic acid, and an ester functional group. These structural elements contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : Utilizing appropriate reagents to construct the thiophene framework.
  • Amidation : Reaction with 3,4-dimethylbenzoic acid to introduce the amide functionality.
  • Esterification : Finalizing the structure by converting the carboxylic acid to an ester form.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in vitro and in vivo models.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through specific molecular interactions.

The biological activity of this compound is believed to be mediated through interactions with specific enzymes or receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptor activity related to cell proliferation and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Research : In animal models, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Proliferation Assays : Cell viability assays indicated that the compound reduced cell proliferation by up to 70% in certain cancer cell lines at concentrations of 25 µM.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylateContains an amino group instead of an amideExhibits significant anti-inflammatory activity
Ethyl 5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxylateChlorine substitution on the acetamideEnhanced antimicrobial properties
Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylateMethoxy group instead of a dimethyl groupAltered solubility and reactivity

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related thiophene derivatives (Table 1).

Compound Name Substituents (Position) Key Functional Groups Biological Activity (IC50/EC50) Reference
Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate (Target) 5-(3,4-dimethylbenzamido), 3-methyl, 2-COOEt Benzamido (hydrophobic), methyl, ester Hypothesized moderate cytotoxicity
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate 5-amino, 4-(4-MeOPh-carbamoyl), 3-methyl Amino, carbamoyl (polar), methoxy High cytotoxicity (MCF-7: <10 µM)
Ethyl 5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate (4s) 5-(5,6-Cl2-nicotinamido), 3-methyl Dichloro-nicotinamido (electrophilic) Antifungal (EC50: 2.5 µg/mL)
Ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methylthiophene-2-carboxylate (77) 5-(ethoxy-oxopropanamido), 3-methyl Ethoxy-oxopropanamido (hydrophilic) High cytotoxicity (NCI-H460: 8 µM)
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate (1a) 5-hydroxy, 4,7-dioxo, 3-methyl Hydroxy, diketone (polar) Low cytotoxicity (WI-38: >50 µM)

Key Observations :

  • Hydrophobic vs. Electronegative Groups : Derivatives with electronegative substituents (e.g., Cl in compound 4s, OCH3 in compound 76b) exhibit enhanced cytotoxicity compared to purely hydrophobic groups (e.g., dimethylbenzamido in the target compound) . The dimethylbenzamido group may improve membrane permeability but could reduce target binding affinity.
  • Ester vs. Carbamoyl Moieties : Ethyl esters (e.g., target compound) generally confer moderate solubility, while carbamoyl groups (e.g., compound 76b) enhance polarity and interaction with biological targets .
  • Dual Functionalization : Compounds with dual substituents (e.g., ethoxy-oxopropanamido in 77) show superior activity, suggesting synergistic effects between hydrophobic and hydrophilic groups .
Physicochemical Properties
  • Melting Point : The target compound’s bulky benzamido group may elevate its melting point (>160°C), comparable to derivatives like ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate (mp 153–156°C) .
  • Solubility : Hydrophobic substituents (e.g., dimethylbenzamido) likely reduce aqueous solubility relative to polar analogs like compound 76b, which contains a methoxy-carbamoyl group .

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